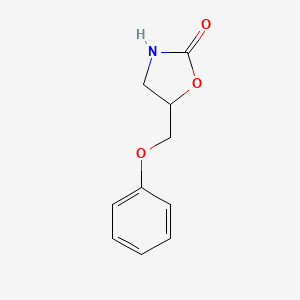
1-Cyano-2-ethylbutanol
Descripción general
Descripción
1-Cyano-2-ethylbutanol is an organic compound with the molecular formula C7H13NO It is a nitrile, which means it contains a cyano group (-C≡N) attached to a carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyano-2-ethylbutanol can be synthesized through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of an alkyl halide with sodium cyanide (NaCN) to form the nitrile.
Dehydration of Amides: Another method involves the dehydration of a primary amide using dehydrating agents such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 3-ethyl-2-hydroxypentanenitrile typically involves large-scale nucleophilic substitution reactions due to their efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyano-2-ethylbutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions to oxidize the hydroxyl group.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst (e.g., palladium on carbon) can reduce the nitrile group to an amine.
Substitution: Reagents like thionyl chloride (SOCl2) can convert the hydroxyl group to a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 3-Ethyl-2-oxopentanenitrile.
Reduction: 3-Ethyl-2-hydroxypentanamine.
Substitution: 3-Ethyl-2-chloropentanenitrile.
Aplicaciones Científicas De Investigación
1-Cyano-2-ethylbutanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-ethyl-2-hydroxypentanenitrile depends on the specific reaction it undergoes. For example:
Oxidation: The hydroxyl group is oxidized through the transfer of electrons to the oxidizing agent.
Reduction: The nitrile group is reduced by the addition of hydrogen atoms, facilitated by a reducing agent.
Substitution: The hydroxyl group is replaced by another functional group through a nucleophilic substitution mechanism.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxypentanenitrile: Lacks the ethyl group, making it less sterically hindered.
3-Ethyl-2-oxopentanenitrile: Contains a ketone group instead of a hydroxyl group.
3-Ethyl-2-chloropentanenitrile: Contains a chloro group instead of a hydroxyl group.
Uniqueness
1-Cyano-2-ethylbutanol is unique due to the presence of both a hydroxyl group and a nitrile group, allowing it to participate in a wide range of chemical reactions. Its ethyl group also provides steric hindrance, which can influence its reactivity and selectivity in certain reactions.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
3-ethyl-2-hydroxypentanenitrile |
InChI |
InChI=1S/C7H13NO/c1-3-6(4-2)7(9)5-8/h6-7,9H,3-4H2,1-2H3 |
Clave InChI |
NOZBWYCZCPHWOL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(C#N)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-bromo-2,2-dimethyl-pyrano[3,2-b]pyridine](/img/structure/B8745168.png)
![Tert-butyl[2-(pentan-3-ylamino)ethyl]carbamate](/img/structure/B8745179.png)





![6-chloro-2-(methylsulfonyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B8745208.png)


![Benzo[d]oxazole-2,7-diol](/img/structure/B8745229.png)
